molecular formula C11H8F3N3O B13421188 as-Triazine, 3-methoxy-5-(alpha,alpha,alpha-trifluoro-m-tolyl)- CAS No. 69466-54-2

as-Triazine, 3-methoxy-5-(alpha,alpha,alpha-trifluoro-m-tolyl)-

Cat. No.: B13421188
CAS No.: 69466-54-2
M. Wt: 255.20 g/mol
InChI Key: ANYPJWFRQWECTK-UHFFFAOYSA-N
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Description

as-Triazine, 3-methoxy-5-(alpha,alpha,alpha-trifluoro-m-tolyl)- is a chemical compound that belongs to the triazine family. Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a methoxy group and a trifluoromethyl group attached to the triazine ring, making it a unique and valuable compound in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of as-Triazine, 3-methoxy-5-(alpha,alpha,alpha-trifluoro-m-tolyl)- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methoxy-5-(alpha,alpha,alpha-trifluoro-m-tolyl)-amine with cyanogen chloride in the presence of a base to form the triazine ring . The reaction conditions often include temperatures ranging from 0°C to 50°C and the use of solvents such as acetonitrile or dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

as-Triazine, 3-methoxy-5-(alpha,alpha,alpha-trifluoro-m-tolyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, as-Triazine, 3-methoxy-5-(alpha,alpha,alpha-trifluoro-m-tolyl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .

Biology

In biological research, this compound is used as a probe to study enzyme interactions and protein-ligand binding. Its trifluoromethyl group enhances its binding affinity and selectivity towards specific biological targets .

Medicine

In medicine, as-Triazine, 3-methoxy-5-(alpha,alpha,alpha-trifluoro-m-tolyl)- is investigated for its potential therapeutic properties. It has shown promise in the development of new drugs for treating various diseases, including cancer and infectious diseases .

Industry

In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it a valuable component in various manufacturing processes .

Mechanism of Action

The mechanism of action of as-Triazine, 3-methoxy-5-(alpha,alpha,alpha-trifluoro-m-tolyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity by forming strong interactions with hydrophobic pockets in the target molecules. This interaction can lead to the inhibition or activation of the target, resulting in the desired biological or chemical effect .

Comparison with Similar Compounds

Similar Compounds

    3-(Trifluoromethyl)phenylacetic acid: Similar in structure but lacks the triazine ring.

    3-Methoxy-5-(trifluoromethyl)aniline: Contains a similar trifluoromethyl group but differs in the core structure.

    1-(alpha,alpha,alpha-Trifluoro-m-tolyl)piperazine: Contains a piperazine ring instead of a triazine ring

Uniqueness

as-Triazine, 3-methoxy-5-(alpha,alpha,alpha-trifluoro-m-tolyl)- is unique due to the combination of the triazine ring, methoxy group, and trifluoromethyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

CAS No.

69466-54-2

Molecular Formula

C11H8F3N3O

Molecular Weight

255.20 g/mol

IUPAC Name

3-methoxy-5-[3-(trifluoromethyl)phenyl]-1,2,4-triazine

InChI

InChI=1S/C11H8F3N3O/c1-18-10-16-9(6-15-17-10)7-3-2-4-8(5-7)11(12,13)14/h2-6H,1H3

InChI Key

ANYPJWFRQWECTK-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CN=N1)C2=CC(=CC=C2)C(F)(F)F

Origin of Product

United States

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